CDP-glucose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

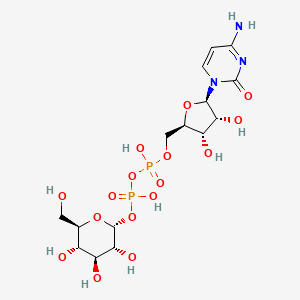

CDP-Glucose, also known as CDP-D-glucose or CDP-GLC, belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

CDP-alpha-D-glucose is a CDP-D-glucose having alpha-configuration at the anomeric centre. It is a conjugate acid of a CDP-alpha-D-glucose(2-).

科学研究应用

Role in Glycogen Synthesis

CDP-glucose is known to be utilized in glycogen synthesis, albeit at a lower rate compared to UDP-glucose. Research indicates that while this compound is not a natural substrate for glycogenin, it can serve as a useful tool for detecting and assaying glycogenin in the presence of glycogen synthase due to its specificity . This property allows researchers to investigate the mechanisms of glycogen synthesis more effectively.

Enzymatic Reactions and Epimerization

Recent studies have highlighted the role of this compound in enzymatic reactions, specifically in sugar nucleotide epimerization. A newly discovered enzyme from Thermodesulfatator atlanticus has been shown to catalyze C2-epimerization in various nucleotide-activated forms of D-glucose, including this compound. This epimerase exhibits significant activity and specificity, expanding the toolbox for synthetic carbohydrate chemistry .

Biosynthesis of Complex Carbohydrates

This compound is integral to the biosynthesis of complex carbohydrates such as polysaccharides and glycoproteins. It acts as a substrate for glycosyltransferases, which transfer glucose residues to acceptor molecules. This function is crucial for the formation of cell wall components in bacteria and plants, as well as for glycoprotein synthesis in eukaryotic cells .

Potential Therapeutic Applications

The study of this compound extends into therapeutic realms, particularly concerning metabolic disorders. For instance, understanding its role in glycosylation processes can provide insights into diseases like dystroglycanopathies. Research indicates that mutations affecting enzymes involved in CDP-ribitol synthesis can lead to impaired glycosylation of proteins essential for muscle function . Thus, manipulating this compound pathways may offer avenues for therapeutic intervention.

Microbial Metabolism

In microbial systems, this compound has been identified as a substrate utilized by various microorganisms during fermentation processes. For example, Clostridium beijerinckii utilizes this compound among other carbon sources for growth and metabolite production . This characteristic can be harnessed in biotechnological applications such as biofuel production and bioremediation.

Summary Table: Applications of this compound

化学反应分析

CDP-Glucose 4,6-Dehydratase (EC 4.2.1.45)

This enzyme catalyzes the first committed step in 3,6-dideoxysugar biosynthesis:

CDP glucose⇌CDP 4 dehydro 6 deoxy D glucose H2O

-

-

NAD+-dependent intramolecular oxidation-reduction.

-

Tyr159 acts as a catalytic base to abstract the 4'-OH proton.

-

Asp135 and Lys136 facilitate dehydration at C-5/C-6.

-

-

Structural insights :

-

Tetrameric enzyme with Rossmann-fold NAD+-binding domains.

-

Substrate analog CDP-D-xylose binds in a cleft between N- and C-terminal domains.

-

C-2 Epimerization by T. atlanticus Epimerase

The short-chain dehydrogenase/reductase (SDR) family enzyme catalyzes:

CDP glucose⇌CDP mannose

-

Parameter Value Conditions kcat ~1.0 min−1 pH 7.5, 60°C Equilibrium ratio (Man/Glc) 0.67 ± 0.1 pH 7.5, 60°C KM (CDP-Glc) 1.7 mM pH 7.5, 60°C -

Mechanism :

Substrate Modifications and Activity

-

Substrate Modification Enzyme Activity (vs. CDP-Glc) C-6 deoxygenation 5× increase C-3 deoxygenation Inactive

Attempted Syntheses and Limitations

-

CDP-d-paratose/CDP-d-tyvelose :

-

Substrate specificity :

Table 1: Comparative Reaction Parameters

| Reaction Type | Enzyme | Substrate | Product | Cofactor |

|---|---|---|---|---|

| Dehydration | This compound 4,6-dehydratase | This compound | CDP-4-dehydro-6-deoxy-Glc | NAD+ |

| Epimerization | T. atlanticus epimerase | This compound | CDP-mannose | NAD+ |

| Reductive synthesis | HS5.17 oxidoreductase | CDP-6-d-fructose | CDP-6-d-glucitol | NADPH |

Table 2: Kinetic Parameters for C-2 Epimerase

| Parameter | Value | Method |

|---|---|---|

| kcat | 1.0 min−1 | CDP-Glc, pH 7.5, 60°C |

| KM | 1.7 mM | Steady-state kinetics |

| Keq | 0.67 | Haldane analysis and direct NMR |

This synthesis of this compound reactions highlights its versatility in nucleotide sugar metabolism, with implications for glycoengineering and antibiotic development. Mechanistic insights into epimerization and dehydration provide a foundation for enzyme engineering and synthetic biology applications.

属性

CAS 编号 |

2906-23-2 |

|---|---|

分子式 |

C15H25N3O16P2 |

分子量 |

565.32 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H25N3O16P2/c16-7-1-2-18(15(25)17-7)13-11(23)9(21)6(31-13)4-30-35(26,27)34-36(28,29)33-14-12(24)10(22)8(20)5(3-19)32-14/h1-2,5-6,8-14,19-24H,3-4H2,(H,26,27)(H,28,29)(H2,16,17,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |

InChI 键 |

CGPHZDRCVSLMCF-JZMIEXBBSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

手性 SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

规范 SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

物理描述 |

Solid |

同义词 |

CDP-D-glucose CDP-glucose cytidine diphosphate-glucose |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。